molecular formula C9H7N3O2S B13220153 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13220153
M. Wt: 221.24 g/mol
InChI Key: DACSQFSQWHVCCS-UHFFFAOYSA-N
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Description

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrimidine ringsThe thiazole ring is known for its aromaticity and reactivity, which can contribute to the compound’s biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole or pyrimidine compounds .

Scientific Research Applications

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. The pyrimidine ring can further enhance these interactions by providing additional binding sites .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: Shares the thiazole ring but lacks the pyrimidine ring.

    4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine: Similar structure but with a different substitution pattern.

    5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains both thiazole and oxadiazole rings.

Uniqueness

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties.

Biological Activity

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methyl group and a carboxylic acid group, as well as a thiazole moiety. This unique structure contributes to its diverse biological properties.

PropertyValue
Molecular Formula C9_9H7_7N3_3O2_2S
Molecular Weight 221.24 g/mol
CAS Number 1699533-38-4

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole-pyrimidine hybrids possess activity against various Gram-positive and Gram-negative bacteria.

A study published in 2023 demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity, with some compounds showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has not been extensively documented but is expected based on the structural characteristics shared with active derivatives.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Molecular docking studies suggest that it may interact effectively with various biological targets associated with cancer cell proliferation. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .

Case Studies

  • Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of several thiazole derivatives, including those based on pyrimidine structures. The findings revealed that certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria, suggesting that modifications to the thiazole-pyrimidine framework could enhance efficacy .
  • Anticancer Research : In another investigation focusing on the anticancer properties of thiazole-containing compounds, it was reported that specific analogs significantly reduced tumor volumes in murine models without noticeable side effects. These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics .

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

5-methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O2S/c1-5-2-11-8(6-3-10-4-15-6)12-7(5)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

DACSQFSQWHVCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2=CN=CS2

Origin of Product

United States

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